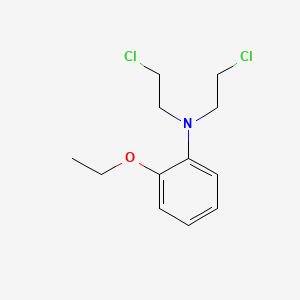

n,n-Bis(2-chloroethyl)-2-ethoxyaniline

Description

Properties

CAS No. |

27077-12-9 |

|---|---|

Molecular Formula |

C12H17Cl2NO |

Molecular Weight |

262.17 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-ethoxyaniline |

InChI |

InChI=1S/C12H17Cl2NO/c1-2-16-12-6-4-3-5-11(12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |

InChI Key |

MAFSKXHAVMCBGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Using Bis(2-chloroethyl)amine Hydrochloride

A reported approach involves the reaction of bis(2-chloroethyl)amine hydrochloride with 2-ethoxyaniline in the presence of a tertiary amine base to facilitate nucleophilic substitution on the aniline nitrogen.

- The bis(2-chloroethyl)amine hydrochloride is first prepared by chlorination of diethanolamine with SOCl2.

- The hydrochloride salt is then reacted with 2-ethoxyaniline in an aprotic solvent such as dichloromethane or toluene.

- Triethylamine is added gradually to neutralize HCl and to release the free amine from its hydrochloride form.

- The reaction is typically conducted under inert atmosphere and at controlled temperatures (0 to 40 °C) to minimize side reactions.

Controlled Reaction Conditions and Solvent Effects

- The solvent must be rigorously anhydrous, with water content preferably below 0.01%, to avoid hydrolysis of chloroethyl groups.

- The reaction temperature is carefully controlled, often starting at low temperatures (-10 to 0 °C) during reagent addition to control reaction rate and prevent decomposition.

- The addition of the auxiliary base is done in portions to regulate the release of bis(2-chloroethyl)amine from its hydrochloride salt and to bind released HCl, thus driving the reaction forward.

Purification and Isolation

- After completion, the reaction mixture is washed sequentially with diluted hydrochloric acid, water, potassium bicarbonate solution, and brine to remove impurities and residual reagents.

- The organic phase is dried over drying agents such as magnesium sulfate and sodium carbonate.

- Filtration through silica gel may be employed to remove colored impurities.

- Final purification is achieved by recrystallization from a mixture of deionized water and ethanol at temperatures between 25 and 40 °C, sometimes with activated carbon treatment to adsorb colored impurities.

- The product is crystallized by cooling to 0 °C, filtered, washed, and dried under controlled humidity conditions.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Diethanolamine + SOCl2 | Chlorination to form bis(2-chloroethyl)amine hydrochloride |

| 2 | 2-Ethoxyaniline + bis(2-chloroethyl)amine hydrochloride + triethylamine in dry solvent | Alkylation of aniline nitrogen |

| 3 | Sequential washes with acid/base and drying agents | Removal of impurities and neutralization |

| 4 | Recrystallization in H2O/EtOH with activated carbon | Purification to pharmaceutical-grade purity |

Detailed Research Findings and Notes

- The use of bis(2-chloroethyl)amine in hydrochloride form prevents premature reactivity, allowing controlled release and minimizing side reactions such as amido chlorophosphate formation.

- The auxiliary base (triethylamine) plays a triple role: controlling reaction speed, releasing free amine from hydrochloride, and scavenging released HCl.

- The reaction is preferably conducted in a single closed vessel under inert atmosphere to avoid contamination and moisture ingress.

- The final product purity meets stringent pharmacopeial standards, indicating the method’s suitability for pharmaceutical applications.

- Reaction times vary, with initial additions at low temperature over several hours, followed by stirring at room temperature or slightly elevated temperatures for up to 18 hours to ensure complete conversion.

- The product is stable as a crystalline solid and can be stored under aseptic conditions.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Toluene, dichloromethane, ethyl acetate | Must be aprotic and anhydrous |

| Water content in solvent | <0.01% | Prevents hydrolysis of chloroethyl groups |

| Reaction temperature | -15 to 40 °C | Controls reaction rate and selectivity |

| Auxiliary base (triethylamine) | 1 to 2.3 moles per mole of amine hydrochloride | Controls HCl scavenging and amine release |

| Reaction time | 5 to 25 hours | Ensures full substrate conversion |

| Purification | Recrystallization from H2O/EtOH | Achieves pharmaceutical-grade purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n,n-Bis(2-chloroethyl)-2-ethoxyaniline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chloroethyl groups can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Thiols, amines, basic or neutral conditions.

Major Products:

Oxidation: Oxidized derivatives such as n,n-Bis(2-chloroethyl)-2-ethoxybenzoquinone.

Reduction: Amine derivatives such as this compound.

Substitution: Substituted derivatives such as n,n-Bis(2-thioethyl)-2-ethoxyaniline.

Scientific Research Applications

Chemistry: n,n-Bis(2-chloroethyl)-2-ethoxyaniline is used as a precursor in the synthesis of various organic compounds. Its alkylating properties make it useful in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: The compound is studied for its potential use as an alkylating agent in biological systems

Medicine: this compound is investigated for its potential use in chemotherapy. Its ability to alkylate DNA makes it a candidate for the treatment of certain types of cancer.

Industry: The compound is used in the production of various polymers and resins. Its reactivity with other chemicals makes it useful in the formulation of specialty materials.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-2-ethoxyaniline involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to the formation of cross-links. These cross-links can disrupt the normal function of DNA and proteins, leading to cell death. The compound primarily targets rapidly dividing cells, making it useful in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

a. N,N-Bis(2-chloroethyl)-4-methylaniline (CAS: 1204-68-8)

- Structure : A para-methyl substituent replaces the ethoxy group.

- Toxicity: Limited data exist, but alkylating agents with para-substituents often exhibit systemic toxicity due to enhanced stability and tissue penetration .

b. N,N-Bis(2-chloroethyl)-3-methoxy-aniline (CAS: 6636-74-4)

- Structure : A meta-methoxy substituent alters steric and electronic properties.

- Reactivity : The methoxy group at the meta position may reduce steric hindrance compared to ortho-substituted analogs, enabling faster DNA crosslinking.

c. N,N-Bis(2-chloroethyl)-2-naphthylamine (Chlornaphazine; CAS: 494-03-1)

- Structure : A naphthyl group replaces the benzene ring, increasing hydrophobicity.

- Carcinogenicity: Classified as carcinogenic in rodents, with intraperitoneal administration causing lung tumors in mice. This highlights the risks of aromatic system expansion in nitrogen mustards .

Physicochemical Properties and Stability

| Property | N,N-Bis(2-chloroethyl)-2-ethoxyaniline | N,N-Bis(2-hydroxyethyl)-3-chloroaniline | HN1 (Ethylbis(2-chloroethyl)amine) |

|---|---|---|---|

| Molecular Weight | ~232.15 (estimated) | 199.22 | 170.08 |

| Solubility | Likely low aqueous solubility | Soluble in polar solvents | Low (hydrophobic) |

| Decomposition | Releases HCl upon hydrolysis | Produces HCl, CO, NOx under combustion | Degrades to toxic alkylating species |

| Stability | Stable under inert conditions | Stable but incompatible with oxidizers | Highly reactive, prone to hydrolysis |

| LD50 (Oral, Rat) | Not reported | 5150 mg/kg | 20–50 mg/kg (estimated) |

Mechanistic and Pharmacological Insights

- Metabolic Activation : Like cyclophosphamide, nitrogen mustards require enzymatic conversion (e.g., hepatic cytochrome P450) to form active metabolites. The ethoxy group may slow this process, as seen in nicotine and cyclophosphamide metabolism, where substituents modulate enzyme inhibition .

- Antitumor vs. Carcinogenic Effects: Ethyl and methyl derivatives (e.g., HN1) demonstrate dual roles: therapeutic alkylation at controlled doses and carcinogenicity at higher exposures. The ethoxy variant’s balance between efficacy and safety remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.